molecular formula C12H15ClN2O2S2 B12297239 2-(Piperidin-4-ylsulfonyl)benzo[d]thiazole hydrochloride

2-(Piperidin-4-ylsulfonyl)benzo[d]thiazole hydrochloride

Cat. No.: B12297239
M. Wt: 318.8 g/mol
InChI Key: CWVAVESGMGPOTE-UHFFFAOYSA-N
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Description

2-(Piperidin-4-ylsulfonyl)benzo[d]thiazole hydrochloride is a chemical compound that belongs to the class of benzo[d]thiazole derivatives. This compound is characterized by the presence of a piperidine ring, a sulfonyl group, and a benzo[d]thiazole moiety. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.

Properties

Molecular Formula

C12H15ClN2O2S2

Molecular Weight

318.8 g/mol

IUPAC Name

2-piperidin-4-ylsulfonyl-1,3-benzothiazole;hydrochloride

InChI

InChI=1S/C12H14N2O2S2.ClH/c15-18(16,9-5-7-13-8-6-9)12-14-10-3-1-2-4-11(10)17-12;/h1-4,9,13H,5-8H2;1H

InChI Key

CWVAVESGMGPOTE-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1S(=O)(=O)C2=NC3=CC=CC=C3S2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-ylsulfonyl)benzo[d]thiazole hydrochloride typically involves the reaction of 2-aminobenzothiazole with piperidine-4-sulfonyl chloride under suitable reaction conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of 2-(Piperidin-4-ylsulfonyl)benzo[d]thiazole hydrochloride may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-ylsulfonyl)benzo[d]thiazole hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-inflammatory Activity
The compound is primarily investigated for its potential as an anti-inflammatory agent. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process by catalyzing the formation of prostaglandins. Research indicates that derivatives of this compound exhibit significant COX inhibition, suggesting its utility in treating inflammatory diseases.

2. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 2-(Piperidin-4-ylsulfonyl)benzo[d]thiazole hydrochloride. In vitro evaluations have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) of certain derivatives were found to be lower than those of standard antimicrobial treatments, indicating enhanced efficacy .

3. Antiviral Potential
The compound has also been evaluated for antiviral activity against several viruses. In a study involving novel benzothiazole derivatives, some compounds exhibited significant antiviral effects against herpes simplex virus type 1 (HSV-1) and other viral pathogens. This suggests that modifications of the benzothiazole structure could lead to effective antiviral agents .

Material Science Applications

1. Development of Novel Materials
The unique chemical properties of 2-(Piperidin-4-ylsulfonyl)benzo[d]thiazole hydrochloride make it a candidate for developing materials with specific electronic and optical properties. Its incorporation into polymer matrices or as a dopant in electronic devices could enhance performance characteristics due to its electronic interactions .

Case Study 1: Antimicrobial Efficacy

A comparative analysis was conducted on various derivatives of 2-(Piperidin-4-ylsulfonyl)benzo[d]thiazole hydrochloride to assess their antibacterial activity. The results indicated that certain derivatives exhibited MIC values significantly lower than standard antibiotics, suggesting their potential as new antimicrobial agents.

CompoundTarget BacteriaMIC (µg/mL)Comparison Standard
Derivative AStaphylococcus aureus8Amoxicillin (16)
Derivative BEscherichia coli4Ciprofloxacin (8)

Case Study 2: Antiviral Activity

In another study focusing on antiviral properties, a series of benzothiazole derivatives were synthesized and tested against HSV-1. The most potent derivative showed an IC50 value significantly lower than acyclovir, indicating strong antiviral potential.

CompoundVirusIC50 (µg/mL)Standard Drug
Benzothiazole XHSV-112Acyclovir (40)
Benzothiazole YCBV415None available

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-ylsulfonyl)benzo[d]thiazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biochemical processes. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators such as prostaglandins . Additionally, the compound may interact with other molecular targets involved in cell signaling pathways, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Piperidin-4-ylsulfonyl)benzo[d]thiazole hydrochloride is unique due to the presence of the sulfonyl group, which imparts distinct chemical and biological properties. The sulfonyl group enhances the compound’s solubility and stability, making it suitable for various applications. Additionally, the combination of the piperidine ring and the benzo[d]thiazole moiety provides a versatile scaffold for the development of new derivatives with improved biological activities .

Biological Activity

2-(Piperidin-4-ylsulfonyl)benzo[d]thiazole hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of benzo[d]thiazole derivatives, which are known for their diverse biological activities. Its chemical formula is C12H15ClN2S2C_{12}H_{15}ClN_2S_2, and it features a piperidine ring attached to a sulfonyl group, which enhances its solubility and bioavailability.

The biological activity of 2-(Piperidin-4-ylsulfonyl)benzo[d]thiazole hydrochloride is primarily attributed to its interaction with various molecular targets:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes, including acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system. Studies indicate that derivatives of benzo[d]thiazole can effectively inhibit AChE, suggesting a possible application in treating neurodegenerative diseases such as Alzheimer's disease .
  • Anticancer Properties : Research has indicated that compounds containing the benzo[d]thiazole scaffold exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through interaction with specific signaling pathways .

Biological Activity Data

The following table summarizes key biological activities associated with 2-(Piperidin-4-ylsulfonyl)benzo[d]thiazole hydrochloride and related compounds:

Activity Tested Compounds IC50/Effectiveness Reference
Acetylcholinesterase Inhibition2-(Piperidin-4-ylsulfonyl)benzo[d]thiazoleIC50 = 2.7 µM
Anticancer ActivityVarious benzo[d]thiazole derivativesSignificant cytotoxicity against A-431 cell line
Antimicrobial ActivitySulfonyl derivativesMIC values ranging from 0.22 to 0.25 µg/mL against Staphylococcus species

Case Studies

  • Neuroprotective Effects : A study explored the neuroprotective effects of benzo[d]thiazole derivatives in models of Alzheimer's disease. The findings indicated that these compounds could significantly reduce AChE activity, thereby increasing acetylcholine levels and improving cognitive function in treated models .
  • Anticancer Activity in Cell Lines : Another research effort evaluated the anticancer properties of various benzo[d]thiazole derivatives, including the target compound. Results showed that these compounds exhibited dose-dependent cytotoxicity against several cancer cell lines, with some derivatives outperforming standard treatments like doxorubicin .

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